molecular formula C17H19N3O2 B2677589 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea CAS No. 2097915-77-8

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea

Cat. No.: B2677589
CAS No.: 2097915-77-8
M. Wt: 297.358
InChI Key: BKBURTWRKUTRJG-UHFFFAOYSA-N
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Description

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring, a methoxyphenyl group, and a urea moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 6-Cyclopropylpyridine: This intermediate can be synthesized through the cyclopropanation of pyridine derivatives using reagents such as diazomethane or cyclopropylcarbinol.

    Formation of 3-[(6-Cyclopropylpyridin-3-yl)methyl]amine: The cyclopropylpyridine intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia to form the corresponding amine.

    Synthesis of this compound: The final step involves the reaction of the amine intermediate with 2-methoxyphenyl isocyanate under mild conditions to yield the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea moiety to corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The pathways involved can include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-phenylurea: Similar structure but lacks the methoxy group.

    3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(4-methoxyphenyl)urea: Similar structure with the methoxy group in a different position.

Uniqueness

The presence of the methoxy group in 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-16-5-3-2-4-15(16)20-17(21)19-11-12-6-9-14(18-10-12)13-7-8-13/h2-6,9-10,13H,7-8,11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBURTWRKUTRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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